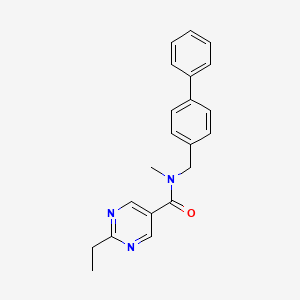

![molecular formula C15H14F3NO3 B5516741 4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)

4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related morpholine compounds involves various chemical reactions. For example, the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was achieved through the reaction of specific compounds with morpholine and formaldehyde, demonstrating a method to incorporate morpholine into complex molecules (Kotan & Yüksek, 2016). Similarly, benzofuran-morpholinomethyl-pyrazoline hybrids were synthesized via reactions involving α,β-unsaturated carbonyl compounds, showcasing the versatility of morpholine in synthesizing vasorelaxant agents (Hassan et al., 2014).

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. Investigations include theoretical and spectroscopic studies to determine structural parameters like bond angles, bond lengths, and electronic properties. For instance, a comprehensive analysis of a morpholine-triazole compound provided insights into its NMR isotropic shift values, IR absorption frequencies, and HOMO-LUMO energy, aiding in understanding the electronic structure and reactivity of such compounds (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Morpholine derivatives engage in a variety of chemical reactions, demonstrating diverse reactivity profiles. For example, the sequential promotion of formal [3+2] cycloaddition using iodine and zinc dust for the synthesis of 2-hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones illustrates the complexity of reactions involving morpholine (Yu et al., 2023). This method highlights the ability to construct quaternary carbon centers and introduce morpholine into pharmacologically relevant structures.

Physical Properties Analysis

The physical properties of morpholine and its derivatives, such as solubility, melting point, and boiling point, are critical for their application in various fields. Studies on the quantitative determination of specific morpholine derivatives in medicinal forms by spectrophotometric methods provide essential data on their physical characteristics and stability, underscoring the importance of understanding these properties for practical applications (Хоменко et al., 2023).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with various substrates, are fundamental to their utility in chemical synthesis and potential therapeutic applications. Research into the synthesis and reactions of morpholine compounds, such as the unexpected decyanation observed under solvent-free conditions, sheds light on the unique chemical behaviors of these compounds (Kopchuk et al., 2017).

Scientific Research Applications

Pharmacological Applications

Disposition and Metabolism in Humans : A study on the disposition and metabolism of SB-649868, a compound with a structure related to the one of interest, highlights its potential in insomnia treatment. This compound undergoes extensive metabolism, with major routes involving oxidation of the benzofuran ring. Metabolites were identified, showing the complex biotransformation processes these compounds undergo, suggesting potential pharmacokinetic behaviors of related compounds (Renzulli et al., 2011).

Material Science and Chemical Properties

Ionic Liquids Synthesis : Research into 4-benzyl-4-methylmorpholinium-based ionic liquids, which share structural motifs with the compound , has been conducted to explore their synthesis, toxicity, biodegradability, and physicochemical properties. These studies offer insights into how similar structural elements might influence the application of the compound of interest in areas such as biomass solvents and material science (Pernak et al., 2011).

Chemical Synthesis Applications

Benzofuran-Morpholinomethyl-Pyrazoline Hybrids : The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids and their vasorelaxant properties were investigated, showing the potential of these compounds in medicinal chemistry, specifically for cardiovascular applications. This suggests that the structural framework of the compound of interest might be useful in designing new therapeutic agents with targeted biological activities (Hassan et al., 2014).

properties

IUPAC Name |

(2-methyl-1-benzofuran-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c1-9-6-11-7-10(2-3-12(11)22-9)14(20)19-4-5-21-13(8-19)15(16,17)18/h2-3,6-7,13H,4-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTIWBKPUCBHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCOC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)